molecular formula C6H13NO2 B559557 D-Leucine CAS No. 328-38-1

D-Leucine

Cat. No.: B559557
CAS No.: 328-38-1
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-RXMQYKEDSA-N
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Description

D-Leucine: is an enantiomer of the essential amino acid leucine, which is a branched-chain amino acid. It is one of the two stereoisomers of leucine, the other being L-leucine. This compound is not as commonly found in nature as L-leucine, but it has significant applications in various fields, including biochemistry, medicine, and industry. It is known for its role in protein synthesis and metabolic functions.

Mechanism of Action

Target of Action

D-Leucine, an essential branched-chain amino acid, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This transporter plays a crucial role in cellular amino acid homeostasis and protein synthesis.

Mode of Action

This compound interacts with its target, LAT1, facilitating its uptake into cells . Once inside the cell, this compound can influence various cellular processes.

Biochemical Pathways

This compound is involved in the catabolic pathway of branched-chain amino acids. The first step in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process simultaneously converts glutamate into 2-ketoglutarate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. This compound’s anabolic effects on muscle and other tissues have been noted, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . Moreover, co-ingestion of carbohydrates and essential amino acids enhances this compound’s anabolic effects .

Action Environment

Environmental factors, such as diet, can significantly influence this compound’s action, efficacy, and stability. For instance, dietary leucine can modify insulin resistance by acting on multiple tissues and at multiple levels of metabolism . Therefore, understanding how this compound interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

Biochemical Analysis

Biochemical Properties

D-Leucine interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the modulation of skeletal muscle metabolism and the regulation of energy balance . The interaction of this compound with these biomolecules is essential for its function in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays an important role in growth, development, and biotic stress responses in higher plants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Leucine can be synthesized through the enantioselective amination of 2-oxo acids using D-amino acid dehydrogenase.

    Flow Nanoprecipitation: This method involves the flash nanoprecipitation of size-controlled this compound nanoparticles for spray-drying formulations.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Leucine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, especially at the amino group or carboxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Keto acids, aldehydes.

    Reduction Products: Amino alcohols.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Food Additive: this compound is used as a flavor enhancer in the food industry.

    Pharmaceuticals: It is used in the formulation of various pharmaceutical products.

Comparison with Similar Compounds

    L-Leucine: The most common form of leucine, essential for protein synthesis and metabolic functions.

    D-Isoleucine: Another branched-chain amino acid with similar properties but different metabolic pathways.

    D-Valine: A branched-chain amino acid with distinct bioactivities and applications.

Comparison:

This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its ability to activate key signaling pathways and its role in the synthesis of important bioactive compounds highlight its significance in research and development.

Properties

IUPAC Name

(2R)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046347
Record name (2R)-2-Amino-4-methylpentanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

21.5 mg/mL
Record name D-Leucine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

328-38-1
Record name D-Leucine
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Record name Leucine, D-
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Record name D-Leucine
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Record name (2R)-2-Amino-4-methylpentanoic acid
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Record name D-leucine
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Record name D-LEUCINE
Source FDA Global Substance Registration System (GSRS)
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Record name D-Leucine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 288 °C
Record name D-Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01746
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Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of D-Leucine on myofibrillar proteolysis in chick skeletal muscles?

A3: this compound is more effective than L-Leucine in suppressing myofibrillar proteolysis in chick skeletal muscles. [] It achieves this by decreasing the expression of proteolytic-related genes such as ubiquitin, proteasome, m-calpain, and cathepsin B. [] this compound's conversion to alpha-ketoisocaproate (KIC) might contribute to its enhanced effect. []

Q2: How does Candida albicans utilize this compound?

A5: Candida albicans utilizes this compound as a nutrient source through the action of the Ifg3 enzyme. [] This utilization seems to be dependent on the growth morphotype, with biofilm cells showing reduced ability to metabolize this compound. []

Q3: What is the role of D-Amino Acid Oxidase (DAO) in this compound metabolism?

A6: Renal DAO is crucial for the chiral inversion of this compound. [] Studies in mutant mice lacking DAO activity (ddY/DAO(-)) showed that these mice were unable to convert D-[(2)H(7)]Leucine to α-[(2)H(7)]Ketoisocaproic acid ([(2)H(7)]KIC) and L-[(2)H(7)]Leucine, unlike normal mice (ddY/DAO(+)). [] Reduced renal mass also led to slower this compound elimination and lower conversion to KIC, highlighting the kidney's primary role in this process. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q5: Are there spectroscopic techniques to differentiate this compound from L-Leucine?

A8: Yes, Raman spectroscopy can differentiate between inclusion complexes of N-benzoyl-D-Leucine and N-benzoyl-L-Leucine with β-Cyclodextrin. [] The observed frequency shifts and intensity changes in specific Raman bands upon complex formation differ between the two enantiomers, highlighting the chiral recognition ability of this technique. []

Q6: Can this compound be formulated into nanoparticles for drug delivery?

A9: Yes, this compound nanoparticles can be prepared using a flow-based flash nanoprecipitation technique. [] These nanoparticles show potential as glidants in dry powder inhaler formulations, improving the aerodynamic properties of drugs like budesonside without altering their morphology. []

Q7: How are this compound and related compounds analyzed in biological samples?

A10: A sensitive method for measuring trace amounts of D-Proline, another D-amino acid, in biological samples involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, followed by analysis using a column-switching HPLC system equipped with micro-ODS and chiral columns. [] This approach allows for accurate determination of D-Proline levels in various brain regions and sera. []

Q8: How is the enantiomeric purity of this compound assessed in fermented soy beans?

A11: HPLC coupled with UV detection, following derivatization with N-benzoyl chloride, is used to determine the enantiomeric composition and concentration of amino acids, including Leucine, in fermented soy beans. [] This method helps evaluate the levels of both D- and L-enantiomers in food samples. []

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